molecular formula C11H18O3Si B13972474 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester CAS No. 90132-06-2

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester

Cat. No.: B13972474
CAS No.: 90132-06-2
M. Wt: 226.34 g/mol
InChI Key: NMHHELNAFKWZHN-UHFFFAOYSA-N
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Description

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester is an organic compound with the molecular formula C11H18O3Si. This compound is characterized by the presence of a heptynoic acid backbone, a trimethylsilyl group, and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with heptynoic acid and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the trimethylsilyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active heptynoic acid derivative, which then interacts with biological targets or participates in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-: Lacks the methyl ester group.

    5-Oxo-7-(trimethylsilyl)-6-heptynoic acid: Similar structure but different functional groups.

Uniqueness

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester is unique due to the presence of both the trimethylsilyl group and the methyl ester functional group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

CAS No.

90132-06-2

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

methyl 5-oxo-7-trimethylsilylhept-6-ynoate

InChI

InChI=1S/C11H18O3Si/c1-14-11(13)7-5-6-10(12)8-9-15(2,3)4/h5-7H2,1-4H3

InChI Key

NMHHELNAFKWZHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C#C[Si](C)(C)C

Origin of Product

United States

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